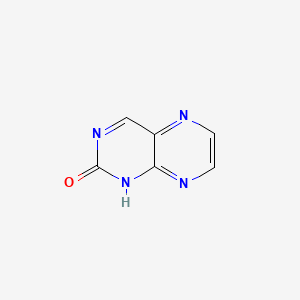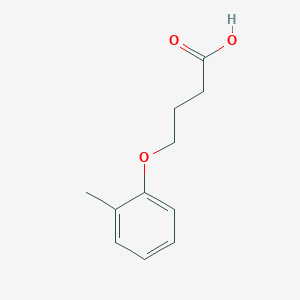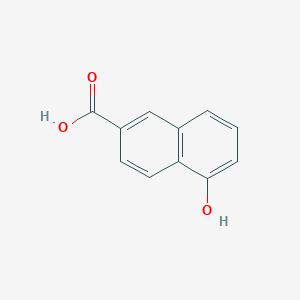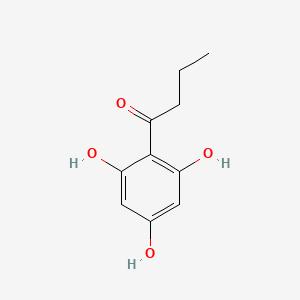
1,5,9,13-Tetraazacyclohexadecane
Descripción general
Descripción
1,5,9,13-Tetraazacyclohexadecane is a macrocyclic compound with the molecular formula C₁₂H₂₈N₄. It is a member of the tetraazamacrocyclic family, characterized by the presence of four nitrogen atoms within a 16-membered ring. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5,9,13-Tetraazacyclohexadecane can be synthesized through a multi-step process involving the cyclization of linear polyamines. One common method involves the reaction of diethylenetriamine with formaldehyde and formic acid, followed by cyclization under acidic conditions . The reaction typically requires careful control of temperature and pH to ensure the formation of the desired macrocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial production may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5,9,13-Tetraazacyclohexadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as zinc, nickel, and copper.
Substitution: Can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Oxidation and Reduction: May undergo redox reactions depending on the metal ions it complexes with.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as zinc chloride or nickel nitrate in aqueous or organic solvents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Oxidation and Reduction: Conditions vary depending on the specific metal ion and desired oxidation state.
Major Products
Metal Complexes: The primary products of complexation reactions are metal-ligand complexes, which can exhibit unique properties based on the metal ion involved.
Substituted Derivatives: Products of substitution reactions include various functionalized macrocycles with altered chemical and physical properties.
Aplicaciones Científicas De Investigación
1,5,9,13-Tetraazacyclohexadecane has a wide range of applications in scientific research:
Coordination Chemistry: Used as a ligand to form stable metal complexes for studying coordination behavior and properties.
Supramolecular Chemistry: Participates in the formation of supramolecular assemblies due to its ability to form hydrogen bonds and coordinate with metal ions.
Drug Delivery: Research explores the potential of using this compound-based carriers for drug delivery applications.
Mecanismo De Acción
The mechanism of action of 1,5,9,13-tetraazacyclohexadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and altering their chemical properties . This coordination can influence the reactivity, solubility, and overall behavior of the metal ions, making the compound valuable in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A 14-membered tetraazamacrocycle with similar coordination properties.
1,4,8,12-Tetraazacyclopentadecane: A 15-membered tetraazamacrocycle with slightly different ring size and coordination behavior.
Uniqueness
1,5,9,13-Tetraazacyclohexadecane is unique due to its 16-membered ring structure, which provides a larger cavity for metal ion coordination compared to smaller macrocycles. This larger cavity allows for the formation of stable complexes with larger metal ions and can result in different coordination geometries and properties .
Propiedades
IUPAC Name |
1,5,9,13-tetrazacyclohexadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N4/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h13-16H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPRJLINFVQPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCNCCCNCCCNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423210 | |
| Record name | 1,5,9,13-Tetraazacyclohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24772-41-6 | |
| Record name | 1,5,9,13-Tetraazacyclohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

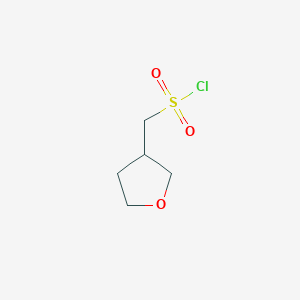

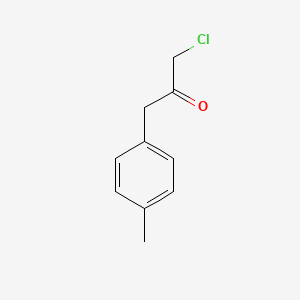
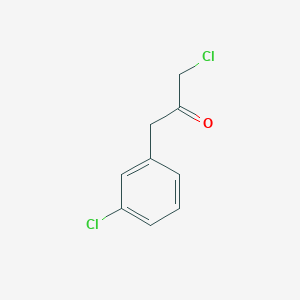
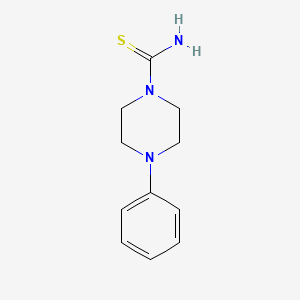

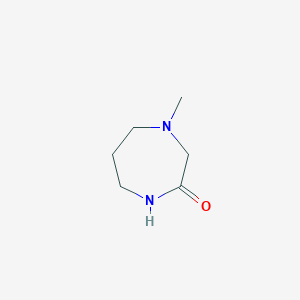
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B3050209.png)
